![molecular formula C12H12F2O B1324768 Cyclopentyl 3,4-difluorophenyl ketone CAS No. 898791-96-3](/img/structure/B1324768.png)
Cyclopentyl 3,4-difluorophenyl ketone
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Description
Scientific Research Applications
Drug Discovery
Cyclopentyl 3,4-difluorophenyl ketone is valuable in the realm of drug discovery . Its unique properties facilitate the synthesis of various biologically active molecules. For instance, it can be used to create pyrrolopyrazine derivatives , which are nitrogen-containing heterocycles with a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects. The compound’s role in drug discovery is pivotal due to its potential to form the backbone of new therapeutic agents.
Material Synthesis
In material science , Cyclopentyl 3,4-difluorophenyl ketone contributes to the synthesis of novel materials. Its molecular structure allows for the creation of complex polymers and other advanced materials with specific properties such as enhanced durability, electrical conductivity, or thermal stability. This makes it an essential component in developing new materials for various industrial applications.
Catalysis
The compound finds use in catalysis , particularly in facilitating chemical reactions that form heterocyclic compounds. It can act as a precursor in catalytic cycles, especially in reactions involving the formation of rings or the addition of functional groups to existing molecules. This is crucial in synthesizing compounds with high precision and efficiency .
Organic Synthesis
Cyclopentyl 3,4-difluorophenyl ketone is also employed in organic synthesis . It can serve as a building block for constructing complex organic molecules. Its reactivity with various reagents allows for the formation of diverse chemical structures, which are fundamental in organic chemistry research and development.
Medicinal Chemistry
In medicinal chemistry , this ketone is used to develop new drugs and study their interactions with biological systems. It can be modified to produce compounds that mimic the active sites of enzymes or interact with specific receptors in the body, providing insights into drug design and pharmacodynamics.
properties
IUPAC Name |
cyclopentyl-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBLITUUOAPBSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642582 |
Source
|
Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3,4-difluorophenyl ketone | |
CAS RN |
898791-96-3 |
Source
|
Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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